Cas no 2287314-42-3 (5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole)

5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole
- 2287314-42-3
- EN300-6749121
-
- インチ: 1S/C12H14ClN3O/c13-9-4-5-12-11(8-9)14-15-16(12)6-7-17-10-2-1-3-10/h4-5,8,10H,1-3,6-7H2
- InChIKey: DJWIATVIBDUXJN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=NN2CCOC1CCC1
計算された属性
- せいみつぶんしりょう: 251.0825398g/mol
- どういたいしつりょう: 251.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749121-1.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
Enamine | EN300-6749121-10.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 | |
Enamine | EN300-6749121-0.25g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
Enamine | EN300-6749121-0.5g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
Enamine | EN300-6749121-5.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
Enamine | EN300-6749121-0.05g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
Enamine | EN300-6749121-2.5g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
Enamine | EN300-6749121-0.1g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazoleに関する追加情報
Introduction to 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole (CAS No: 2287314-42-3)
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 2287314-42-3, belongs to the benzotriazole class of molecules, which are widely studied for their diverse biological activities. The presence of a chloro substituent and an ethyl chain linked to a cyclobutyl group introduces specific chemical functionalities that make this molecule of particular interest for further exploration.
The benzotriazole core structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. The 5-chloro moiety enhances the electrophilicity of the molecule, potentially increasing its reactivity in biochemical pathways. Meanwhile, the 1-(2-cyclobutoxyethyl) side chain adds steric bulk and may influence the compound's solubility and metabolic stability. These features collectively contribute to the compound's potential utility in developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to improve pharmacokinetic properties. The cyclobutyl group, in particular, has been investigated for its role in modulating binding affinity and reducing off-target effects. Studies suggest that such structural modifications can lead to more selective and efficient drug candidates. In this context, 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole represents an intriguing candidate for further development.
One of the most promising areas of research involving this compound is its potential as an intermediate in synthesizing bioactive molecules. The chloro group provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives. For instance, it can be used to introduce amine or thiol groups through nucleophilic substitution reactions, expanding the compound's applicability in medicinal chemistry.
Moreover, the benzotriazole moiety has been associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties. The combination of these characteristics with the cyclobutyl and ethyl groups suggests that this compound may exhibit unique biological activities. Preliminary studies have indicated that derivatives of benzotriazole can interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. While further research is needed to fully elucidate the mechanisms of action, these findings underscore the compound's potential therapeutic value.
The synthesis of 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole presents an interesting challenge due to the complexity of its structure. However, modern synthetic techniques have made it increasingly feasible to construct such molecules with high precision. Advances in catalytic methods and automated synthesis platforms have enabled researchers to optimize reaction conditions for better yields and purity. These improvements are crucial for advancing preclinical studies and eventual clinical trials.
In addition to its pharmaceutical applications, this compound may find utility in materials science. Benzotriazole derivatives have been explored for their roles as corrosion inhibitors and UV stabilizers due to their ability to chelate metal ions and scavenge free radicals. The specific modifications present in 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole could enhance these properties, making it a candidate for industrial applications.
The growing interest in green chemistry has also influenced the development of new synthetic routes for this compound. Researchers are increasingly focusing on methodologies that minimize waste and reduce environmental impact. For example, solvent-free reactions or the use of biodegradable catalysts could be employed to improve sustainability. Such approaches align with global efforts to promote responsible chemical manufacturing.
As computational chemistry continues to advance, virtual screening methods are being employed to identify promising candidates like 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole more efficiently. Machine learning algorithms can predict biological activity based on molecular structure data, accelerating the drug discovery process. This integration of computational tools with experimental validation has significantly sped up the identification of novel therapeutic agents.
The future directions for research on this compound include exploring its interactions with biological targets at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole binds to proteins or enzymes. Understanding these interactions will be crucial for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion,5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole (CAS No: 2287314-42-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics while also serving as a valuable intermediate in synthetic chemistry. As scientific understanding continues to evolve,this molecule will likely play an important role in advancing both academic research and industrial applications.
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